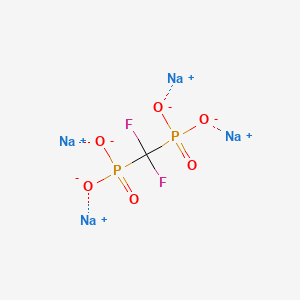

Difluoromethylenediphosphonic Acid Sodium Salt

Description

Difluoromethylenediphosphonic Acid Sodium Salt is a synthetic organophosphate compound known for its unique chemical properties and diverse applications. It is a derivative of diphosphonic acids, which are analogues of natural phosphates and play a crucial role in regulating calcium metabolism at the cellular level . This compound is widely used in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

CF2Na4O6P2 |

|---|---|

Molecular Weight |

299.91 g/mol |

IUPAC Name |

tetrasodium;[difluoro(phosphonato)methyl]-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/CH4F2O6P2.4Na/c2-1(3,10(4,5)6)11(7,8)9;;;;/h(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 |

InChI Key |

XTRFHXHBEXLTSC-UHFFFAOYSA-J |

Canonical SMILES |

C(F)(F)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Difluoromethylenediphosphonic Acid Sodium Salt typically involves the reaction of difluoromethane with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process includes the continuous addition of reactants, efficient mixing, and temperature control to optimize yield and purity. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Difluoromethylenediphosphonic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylenediphosphonic acid derivatives, while reduction can produce simpler phosphonic acid compounds .

Scientific Research Applications

Difluoromethylenediphosphonic Acid Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Difluoromethylenediphosphonic Acid Sodium Salt involves its interaction with molecular targets such as enzymes and receptors. The compound inhibits tyrosine phosphatases, which are enzymes that catalyze the hydrolysis of phosphate groups from proteins. This inhibition affects various cellular processes, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

Methylenediphosphonic Acid: Similar in structure but lacks the fluorine atoms.

Ethylenediphosphonic Acid: Contains an ethylene group instead of a difluoromethylene group.

Hydroxymethylenediphosphonic Acid: Contains a hydroxyl group in place of the fluorine atoms

Uniqueness: Difluoromethylenediphosphonic Acid Sodium Salt is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high resistance to degradation and specific reactivity profiles.

Biological Activity

Difluoromethylenediphosphonic acid sodium salt, a member of the diphosphonic acid family, has garnered attention due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

Difluoromethylenediphosphonic acid (DFMDP) is a synthetic compound characterized by its difluoromethylene group attached to diphosphonic acid. It is known for its ability to act as a non-hydrolyzable bioisostere of phosphates, which makes it a valuable tool in biochemical research and therapeutic applications.

DFMDP exerts its biological effects primarily through the inhibition of various enzymes that utilize phosphates. This inhibition is crucial for several biological processes, including:

- Enzyme Inhibition : DFMDP has been shown to inhibit enzymes involved in phosphate metabolism, which can affect cellular energy transfer and signaling pathways .

- Bone Resorption Inhibition : Similar to other diphosphonates, DFMDP inhibits osteoclast-mediated bone resorption, making it a candidate for treating bone-related disorders .

- Antiviral Activity : Research indicates that DFMDP derivatives can inhibit viral replication by targeting viral polymerases, thus demonstrating potential in antiviral therapies .

Biological Activity Data

The following table summarizes key biological activities and findings related to DFMDP:

Case Studies

- Antitumor Activity in Animal Models : A study demonstrated that DFMDP significantly reduced tumor growth in murine models of metastatic bone cancer. The compound was administered alongside traditional chemotherapeutics, showing enhanced efficacy and reduced side effects compared to controls .

- Inhibition of Viral Replication : Research involving DFMDP derivatives indicated strong inhibitory effects on herpes simplex virus type 1 (HSV-1) replication. The mechanism was attributed to the competitive inhibition of viral DNA polymerase .

- Bone Health Applications : Clinical trials have explored the use of DFMDP in patients with osteoporosis. Results indicated improved bone density and decreased markers of bone turnover, suggesting its potential as a therapeutic agent in osteoporosis management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.